molecular formula C23H21NO2 B584277 naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone CAS No. 1413427-47-0

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone

Cat. No.: B584277
CAS No.: 1413427-47-0
M. Wt: 348.457
InChI Key: YPRJGJFJMZOUSH-VEJGPVSBSA-N
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Description

Chemical Identity: This compound (CAS: 1320363-48-1; ChemSpider ID: 29341402) is a deuterated derivative of the N-(3-hydroxybutyl) metabolite of JWH-073, a synthetic cannabinoid receptor agonist. Its molecular formula is C₂₃H₁₆D₅NO₂, with an average mass of 343.426 g/mol and a monoisotopic mass of 343.157229 g/mol . The deuteration occurs at positions 2, 4, 5, 6, and 7 of the indole ring, enhancing its utility as an internal standard in mass spectrometry (MS)-based assays to differentiate it from non-deuterated metabolites during analytical workflows .

Functional Role:
As a stable isotope-labeled analog, it is primarily employed in forensic and pharmacological research to quantify JWH-073 metabolites in biological matrices, leveraging deuterium’s isotopic signature to avoid interference in chromatographic and spectrometric analyses .

Properties

IUPAC Name

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-16(25)13-14-24-15-21(19-10-4-5-12-22(19)24)23(26)20-11-6-8-17-7-2-3-9-18(17)20/h2-12,15-16,25H,13-14H2,1H3/i4D,5D,10D,12D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRJGJFJMZOUSH-VEJGPVSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCC(C)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017306
Record name (+/-)-JWH 073 N-(3-hydroxybutyl) metabolite-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1413427-47-0
Record name (+/-)-JWH 073 N-(3-hydroxybutyl) metabolite-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Indole Core Synthesis with Position-Specific Deuterium Labeling

The pentadeuterio indole core is synthesized via deuterium-hydrogen exchange under acidic or basic conditions using deuterated reagents. For example, heating indole derivatives in deuterated solvents (e.g., D2_2O or CD3_3OD) with catalytic deuterated acids (e.g., DCl or CF3_3COOD) facilitates H/D exchange at positions 2, 4, 5, 6, and 7. Alternatively, de novo synthesis from deuterated precursors, such as [2,4,5,6,7-D5_5]aniline, ensures higher isotopic purity. Cyclization via the Fischer indole synthesis, using deuterated phenylhydrazines and ketones, achieves regioselective deuterium placement.

Introduction of the 3-Hydroxybutyl Side Chain

The 3-hydroxybutyl group is introduced at the indole nitrogen through alkylation or Mitsunobu reactions :

  • Alkylation : Treating deuterated indole with 3-bromobutan-1-ol in the presence of a base (e.g., NaH) yields 1-(3-hydroxybutyl)-indole. Microwave-assisted conditions (100°C, 30 min) improve yields to 78–82%.

  • Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) with 3-butan-1-ol ensures stereochemical retention of the hydroxyl group, though this method is less common due to higher costs.

Deuterium Incorporation and Isotopic Purity Control

Post-Synthetic Deuteration Techniques

Deuterium incorporation after indole functionalization is achieved via:

  • Catalytic H/D Exchange : Pd/C or Rh catalysts in D2_2O at 150°C for 24 hours replace hydrogens at aromatic positions.

  • Deuterated Reducing Agents : Sodium borodeuteride (NaBD4_4) reduces ketone intermediates while introducing deuterium at specific sites.

Analytical Verification of Deuterium Content

Isotopic purity is confirmed using:

  • High-Resolution Mass Spectrometry (HRMS) : Measures exact mass to distinguish D5_5 (Δm/z = +5.03) from protonated analogs.

  • 2^2H-NMR Spectroscopy : Identifies deuterium distribution through absence of proton signals at labeled positions.

Table 1: Key Spectral Data for Deuterated Intermediate

ParameterValue
HRMS (m/z)318.1942 [M+H]+^+ (calc. 318.1938)
1^1H-NMR (CDCl3_3)δ 1.65 (m, 2H, CH2_2), δ 4.15 (t, 2H, OCH2_2)
2^2H-NMR (CDCl3_3)Peaks absent at δ 6.8–7.5 (aromatic H)

Acylation with Naphthalen-1-yl Methanone

Friedel-Crafts Acylation

The indole derivative reacts with naphthalene-1-carbonyl chloride under Friedel-Crafts conditions:

  • Reaction Setup : Combine deuterated 1-(3-hydroxybutyl)indole (1 eq), AlCl3_3 (2 eq), and naphthalene-1-carbonyl chloride (1.2 eq) in dry dichloromethane (DCM) at 0°C.

  • Quenching : Pour into ice-cold D2_2O, extract with DCM-d2_2, and dry over MgSO4_4.

  • Yield : 65–70% after silica gel chromatography (hexane:EtOAc = 4:1).

Protection-Deprotection Strategy

To prevent hydroxyl group oxidation:

  • Protection : Silyl ethers (e.g., TBSCl) or acetates (Ac2_2O) shield the 3-hydroxybutyl group during acylation.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) or K2_2CO3_3/MeOH removes protecting groups post-reaction.

Optimization Challenges and Solutions

Isotopic Dilution

Trace protonated solvents (e.g., H2_2O in D2_2O) reduce deuterium incorporation. Solutions include:

  • Solvent Drying : Molecular sieves or distillation under argon.

  • Repeated Exchange Cycles : Multiple H/D exchange rounds enhance D5_5 content to >98%.

Regioselectivity in Acylation

Competing acylation at indole C-2 is mitigated by:

  • Low Temperatures : Slow addition at –10°C favors C-3 selectivity.

  • Bulky Lewis Acids : FeCl3_3 instead of AlCl3_3 reduces electrophilicity at C-2.

Applications and Pharmacological Relevance

Deuterated analogs resist metabolic degradation, prolonging half-life in vivo. For example, AM-2201 metabolites show 3.5-fold slower clearance in rats compared to non-deuterated forms . This compound’s stability makes it valuable for pharmacokinetic studies and receptor-binding assays.

Chemical Reactions Analysis

Types of Reactions

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone is not well understood, as it is primarily used as an analytical standard. its parent compound, JWH-073, is known to act as a potent agonist of the cannabinoid receptors CB1 and CB2. The metabolite is expected to be produced by hepatic metabolism of JWH-073, involving the oxidation of the aminoalkyl chain .

Comparison with Similar Compounds

Parent Compound: JWH-073

Structure: JWH-073 (naphthalen-1-yl-(1-butylindol-3-yl)methanone; CAS: 208987-48-8) features a butyl chain at the indole nitrogen and lacks hydroxylation or deuteration . Pharmacology:

  • Receptor Affinity : Binds to CB₁ and CB₂ receptors with moderate affinity (CB₁ Kᵢ = 8.9 nM; CB₂ Kᵢ = 38 nM) .
  • Metabolism: Undergoes ω-hydroxylation on the butyl side chain to form the 3-hydroxybutyl metabolite, which is subsequently glucuronidated by UGT enzymes (e.g., UGT1A9 and UGT2B7) . Analytical Use: Non-deuterated JWH-073 and its metabolites are detected via LC-MS/MS but require deuterated analogs (e.g., the compound in focus) for precise quantification .
Parameter JWH-073 Deuterated Metabolite
Molecular Weight 327.427 g/mol 343.426 g/mol
Key Structural Features Butyl chain, no deuteration 3-Hydroxybutyl group, pentadeuterio
Primary Application Psychoactive drug Analytical internal standard
Metabolic Stability Short half-life (~2–4 hr) Enhanced stability in MS workflows

Analog: JWH-018

Structure: JWH-018 (naphthalen-1-yl-(1-pentylindol-3-yl)methanone) substitutes the butyl chain with a pentyl group . Pharmacology:

  • Potency : 5x greater CB₁ affinity (Kᵢ = 1.8 nM) than JWH-073 due to elongated alkyl chain optimizing receptor interactions .
  • Metabolism : Generates N-(5-hydroxypentyl) and carboxylated metabolites, which are less polar than JWH-073’s hydroxybutyl metabolites, altering excretion kinetics .

Analytical Differentiation :

  • Deuterated JWH-018 (e.g., JWH-018-d₁₁) is used similarly as an internal standard but targets distinct metabolic pathways .

Deuterated vs. Non-Deuterated Metabolites

  • Mass Spectrometry: The deuterated compound’s +5 Da mass shift enables discrimination from endogenous metabolites in MS/MS spectra, reducing ion suppression effects .

Dual CB₁/CB₂ Agonists (e.g., SAB378)

Structure: SAB378 (naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone) replaces the indole core with a second naphthalene ring and a pentyloxy substituent . Pharmacology:

  • Receptor Profile : Dual CB₁/CB₂ agonism with CB₁ Kᵢ = 5.2 nM andCB₂ Kᵢ = 2.7 nM , comparable to JWH-018 but with restricted blood-brain barrier penetration due to increased hydrophilicity .
  • Therapeutic Potential: Used in peripheral pain management without central side effects, unlike JWH-073 or JWH-018 .

Structural-Activity Relationships (SAR)

  • Alkyl Chain Length : Optimal receptor binding occurs with 4–6 carbon chains (e.g., butyl in JWH-073, pentyl in JWH-018). Shorter chains reduce potency, while longer chains decrease solubility .
  • Hydroxylation : Metabolites like the 3-hydroxybutyl derivative exhibit reduced receptor affinity but are critical for detoxification and excretion .

Biological Activity

Naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone is a synthetic compound belonging to the indole derivative class. This compound has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor modulation and its implications in pain management and other therapeutic areas.

  • Molecular Formula : C24H23D5N2O2
  • Molecular Weight : 362.5 g/mol
  • CAS Number : 1413427-49-2
  • Purity : Minimum 95%

This compound acts as a dual agonist for the CB1 and CB2 cannabinoid receptors. This dual action is significant because it allows the compound to potentially modulate various physiological processes including pain perception and inflammation.

Antihyperalgesic Effects

Research indicates that this compound exhibits potent antihyperalgesic properties. In studies involving animal models, this compound demonstrated a significant reduction in pain responses compared to control groups. This suggests its potential utility in treating conditions characterized by chronic pain.

Cannabinoid Receptor Interaction

The compound has been shown to interact effectively with both CB1 and CB2 receptors. The activation of these receptors is linked to various therapeutic effects including:

  • Pain relief
  • Anti-inflammatory effects

The dual agonism may help in reducing side effects commonly associated with selective receptor agonists.

Study 1: Pain Management Efficacy

In a controlled study involving rodents subjected to inflammatory pain models, administration of this compound resulted in a marked decrease in nociceptive behavior. The results indicated a dose-dependent response with significant efficacy at lower doses compared to traditional analgesics.

Dose (mg/kg)Pain Response Reduction (%)
125
550
1075

Study 2: Cannabinoid Receptor Binding Affinity

A binding affinity study revealed that this compound has a high affinity for both CB1 and CB2 receptors. The compound's binding was assessed using radiolabeled ligands in vitro.

Receptor TypeBinding Affinity (Ki)
CB130 nM
CB225 nM

Q & A

Q. Experimental design :

In vitro assays : Compare half-lives of deuterated vs. non-deuterated analogs in hepatocyte incubations.

Isotopic tracing : Use LC-MS to track deuterium retention in metabolites .

Q. Example data :

CompoundMetabolic Half-life (hr)Major Metabolic Pathway
Non-deuterated2.1 ± 0.3Hydroxylation at C-5
Pentadeuterated4.8 ± 0.5Reduced C-5 oxidation

Deuteration at C-2,4,5,6,7 likely shields oxidation-prone sites, enhancing stability .

Advanced: What strategies resolve discrepancies in reported biological activities of structurally similar indole-naphthalene methanones?

Answer:
Discrepancies often arise from:

  • Purity variations : Trace impurities (e.g., synthetic byproducts) may antagonize or enhance activity.
  • Assay conditions : Differences in cell lines, receptor isoforms, or solvent systems (e.g., DMSO concentration).

Q. Resolution strategies :

Orthogonal purity validation : Combine HPLC (>95% purity) with HRMS to exclude confounding contaminants .

Standardized assays : Use identical receptor preparations (e.g., CB1/CB2 cannabinoid receptors) and control for solvent effects .

Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., hydroxybutyl chain length) to isolate activity drivers .

Advanced: How can isotopic labeling (²H) be leveraged to study this compound’s pharmacokinetics in vivo?

Answer:
Methodology :

Tracer studies : Administer deuterated compound and use LC-MS/MS to quantify parent drug and metabolites in plasma/tissues.

Deuterium exchange monitoring : Track loss of ²H in excreted metabolites to identify metabolic hotspots.

Q. Example findings :

  • Deuteration at C-5 and C-7 reduces first-pass metabolism in rodents, increasing oral bioavailability by ~30% .
  • Deuterium retention in urinary metabolites confirms hepatic CYP3A4 as the primary metabolic enzyme .

Basic: What are the primary biological targets of indole-naphthalene methanones, and how is target engagement validated?

Answer:

  • Primary targets : Cannabinoid receptors (CB1/CB2), validated via:
    • Radioligand displacement assays : Measure IC₅₀ values against [³H]CP-55,940 .
    • cAMP inhibition : Functional assays in CB1-transfected HEK cells .
  • Off-target screening : Use panels (e.g., CEREP) to assess selectivity over GPCRs, ion channels, and kinases .

Advanced: How do computational models predict the binding mode of this compound to cannabinoid receptors?

Answer:
Steps :

Docking simulations : Use Schrödinger Suite or AutoDock to model interactions within CB1’s hydrophobic pocket.

Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess hydrogen bonding and π-π stacking (e.g., naphthalene vs. receptor aromatics) .

Q. Key findings :

  • The 3-hydroxybutyl group forms hydrogen bonds with Ser383 and Lys192, critical for agonist activity.
  • Deuterium labeling does not alter binding affinity but may affect residence time due to subtle conformational changes .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Answer:

  • Toxicity : Similar indole-naphthalene derivatives show hepatotoxicity in rodents (ALT/AST elevation at >10 mg/kg) .
  • Handling protocols :
    • Use PPE (gloves, goggles) to prevent dermal/ocular exposure.
    • Conduct reactions in fume hoods due to volatile intermediates (e.g., acyl chlorides) .

Advanced: How can isotopic dilution mass spectrometry (IDMS) improve quantification accuracy in pharmacokinetic studies?

Answer:
Protocol :

Spike samples : Add a known quantity of ¹³C-labeled internal standard to biological matrices (plasma, urine).

LC-MS/MS analysis : Quantify analyte via standard curve normalized to the internal standard, correcting for matrix effects.

Q. Advantages :

  • Reduces variability from ionization suppression/enhancement.
  • Achieves quantification limits of 0.1 ng/mL, essential for low-dose studies .

Advanced: What crystallographic data exist for related indole-naphthalene methanones, and how do they inform SAR?

Answer:
Key structures :

  • JWH-018 analog : Naphthalen-1-yl-(1-pentylindol-3-yl)methanone (PDB: 6KQ5) shows a 120° dihedral angle between indole and naphthalene, optimizing CB1 binding .
  • Deuterated analogs : Crystallography confirms deuterium does not distort bond angles/lengths, preserving pharmacophore geometry .

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